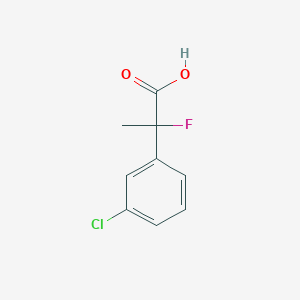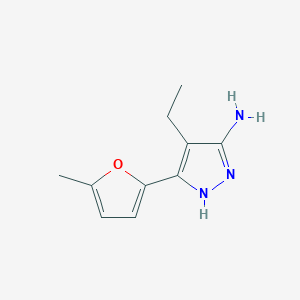
4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 4-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran with appropriate reagents.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with 1,3-diketones or β-keto esters.
Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a condensation reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazole
- 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-ol
- 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-thiol
Uniqueness
4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrazole ring with specific substituents makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-ethyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-7-9(12-13-10(7)11)8-5-4-6(2)14-8/h4-5H,3H2,1-2H3,(H3,11,12,13) |
InChI-Schlüssel |
OYCDXJBQRVGEAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NN=C1N)C2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
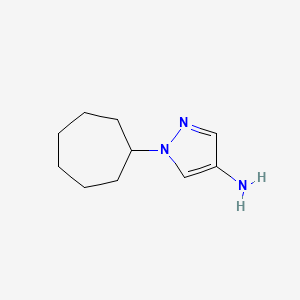
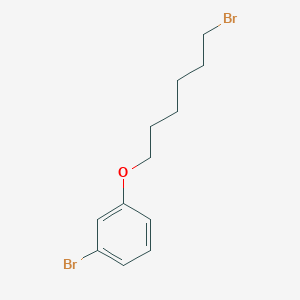

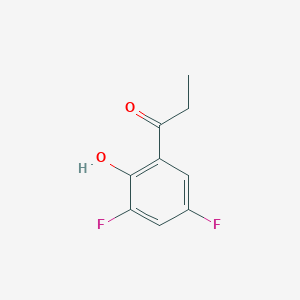

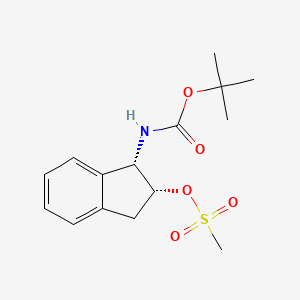
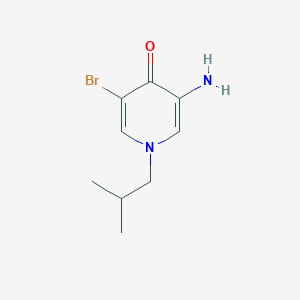
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
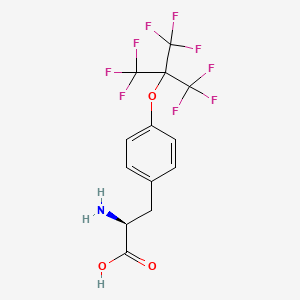
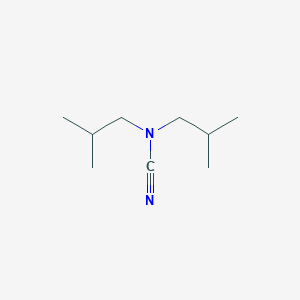
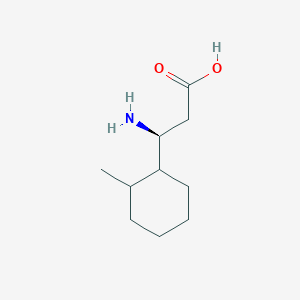
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
